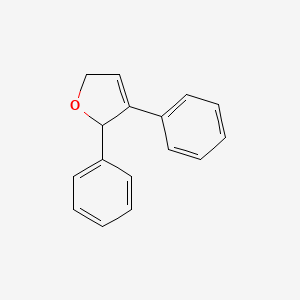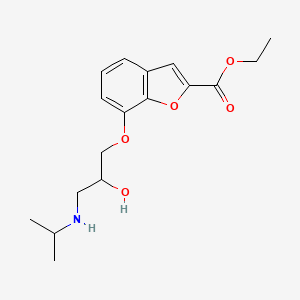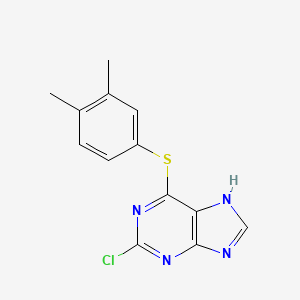
2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a thioether linkage connecting the purine ring to a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3,4-dimethylphenyl thiol.
Formation of Thioether Linkage: The key step involves the formation of the thioether linkage between the purine ring and the 3,4-dimethylphenyl group. This is usually achieved through a nucleophilic substitution reaction where the thiol group attacks the chloro-substituted purine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted purine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thioether linkage.
科学研究应用
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study purine metabolism and its role in various biological processes.
Chemical Biology: Employed in the design of molecular probes for studying protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another purine derivative with anticancer properties.
Thioguanine: Used in the treatment of leukemia.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine is unique due to its specific structural features, such as the chloro group and the 3,4-dimethylphenyl thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
646510-61-4 |
|---|---|
分子式 |
C13H11ClN4S |
分子量 |
290.77 g/mol |
IUPAC 名称 |
2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-3-4-9(5-8(7)2)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI 键 |
JXMUVLDJFLYHAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


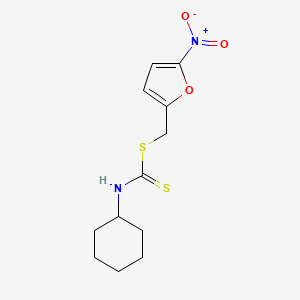
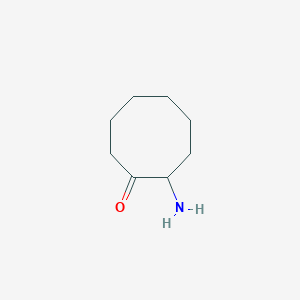
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
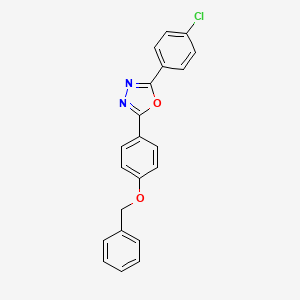
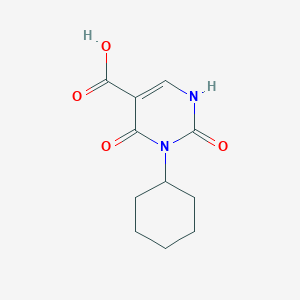
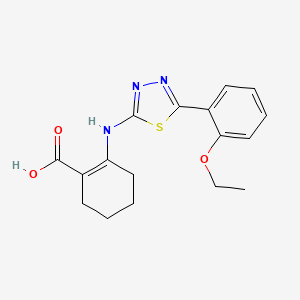

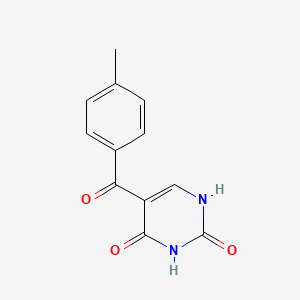
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
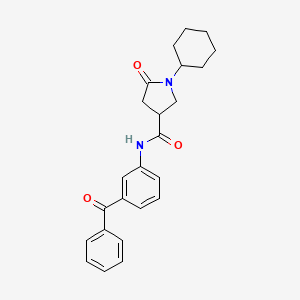
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
